
4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine, also known as BPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTA has been found to have various biochemical and physiological effects, making it a promising candidate for research in the fields of pharmacology, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzimidazoles and Thienoimidazoles
- The compound 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine relates to the broader class of bromophenyl derivatives used in the synthesis of benzimidazoles and thienoimidazoles. A study demonstrated the synthesis of these compounds using o-bromophenyl isocyanide and primary amines, highlighting the importance of bromophenyl compounds in organic synthesis (Lygin & Meijere, 2009).
Antimicrobial Activity
- A related study synthesized derivatives of 4-bromophenyl, which were tested for antimicrobial activity. These compounds demonstrated significant biological activity against various bacterial and fungal strains, underscoring the potential of bromophenyl derivatives in developing new antimicrobial agents (Kaneria et al., 2016).
Applications in Material Science
Molecular Dynamics Simulation for Corrosion Inhibition
- Thiazole derivatives, including those with bromophenyl groups, have been studied using molecular dynamics simulations to evaluate their performance as corrosion inhibitors. This research suggests potential industrial applications of these compounds in protecting metals like iron from corrosion (Kaya et al., 2016).
Applications in Pharmacology and Biomedicine
Synthesis and Characterization for Biological Applications
- The synthesis and characterization of aminothiazole derivatives, which are closely related to the compound , indicate their diverse biological applications. These compounds have been analyzed using various spectroscopic techniques, suggesting their potential in biomedical research (Adeel et al., 2017).
Quantitative Assessment in Noncovalent Interactions
- The study of adamantane-thiadiazole hybrid derivatives, including those with bromophenyl, involved crystal structure analysis and noncovalent interaction assessments. These studies contribute to our understanding of molecular interactions in pharmaceuticals (El-Emam et al., 2020).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine are not available, research on similar compounds suggests a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine could have potential applications in these areas.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c15-11-5-3-10(4-6-11)13-9-19-14(17-13)16-8-12-2-1-7-18-12/h3-6,9,12H,1-2,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGJEYRZFHOCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2719052.png)
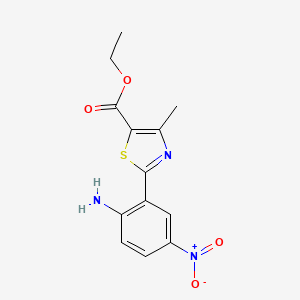
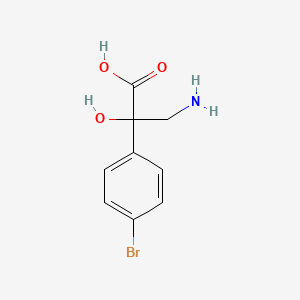
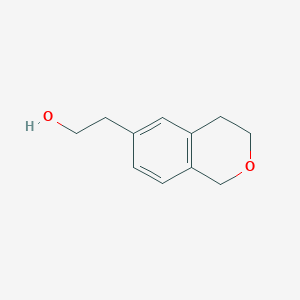
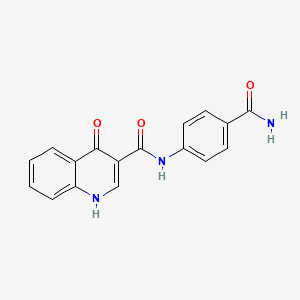



![1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2719066.png)
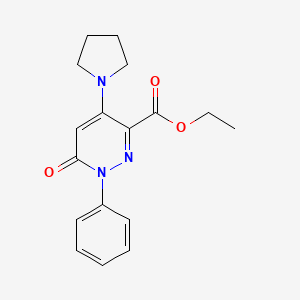
![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2719071.png)

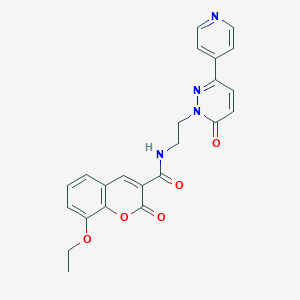
![3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719075.png)